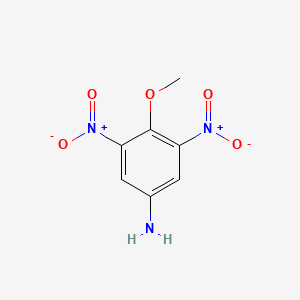

4-Methoxy-3,5-dinitroaniline

Description

Historical Context and Early Investigations in Aromatic Nitro Compounds Research

The study of aromatic nitro compounds is a foundational element of modern organic chemistry, with roots stretching back to the 19th century. These compounds, characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, quickly became recognized for their versatile reactivity and importance as chemical intermediates. nih.gov Historically, aromatic nitro compounds have been crucial precursors in the synthesis of azo dyes and explosives. nih.gov The development of efficient nitration techniques allowed for the widespread production of compounds like nitrobenzene (B124822) and its derivatives, which serve as starting materials for a vast array of other chemicals.

The dinitroanilines, a class of compounds featuring both nitro and amino groups on a benzene (B151609) ring, emerged as a significant subclass. wikipedia.org There are six isomers of dinitroaniline, including 3,5-dinitroaniline. nih.govwikipedia.org Early research into these molecules was often driven by their utility as intermediates for dyes and pesticides. nih.govwikipedia.org In the 20th century, a major development was the discovery of the herbicidal properties of certain dinitroaniline derivatives, such as trifluralin. wikipedia.org These herbicides function by inhibiting microtubule formation in plants, a mechanism that would later become a focal point for broader biological research. wikipedia.orgresearchgate.net This historical work on the synthesis and application of aromatic nitro compounds and dinitroanilines set the stage for more detailed investigations into specifically substituted analogues like 4-Methoxy-3,5-dinitroaniline.

Significance and Rationale for Advanced Research on this compound

The significance of this compound lies in its role as a specific molecular scaffold for developing and understanding biologically active agents. The broader class of dinitroanilines has garnered significant interest beyond agriculture as lead compounds for antiprotozoal drugs due to their selective disruption of tubulin in parasites. nih.govcolab.ws Researchers have demonstrated that dinitroaniline herbicides show activity against parasites such as Leishmania, Trypanosoma, and Plasmodium. nih.govcolab.wsasm.org

Advanced research on this compound and related structures is driven by several key rationales:

Structure-Activity Relationship (SAR) Studies: The core dinitroaniline structure can be systematically modified to probe how different functional groups affect biological activity. The methoxy (B1213986) (-OCH₃) group on this compound, an electron-donating group, provides a key point of comparison against other analogues with electron-withdrawing groups (e.g., chloro or cyano) or hydrogen. nih.govnih.gov Understanding how these substitutions influence the compound's interaction with biological targets, such as the tubulin protein, is critical for designing more potent and selective agents. researchgate.net

Modulating Physicochemical Properties: The substituents on the aniline (B41778) ring alter properties like solubility, which can be crucial for biological availability. asm.orgnih.gov The methoxy group in this compound influences its electronic and solubility characteristics compared to the parent 3,5-dinitroaniline. nih.gov

Development of Novel Therapeutics: There is a pressing need for new drugs against diseases caused by protozoan parasites. nih.gov Dinitroanilines are intriguing candidates because their mechanism targets parasite-specific tubulin, but concerns over the potential mutagenicity of nitroaromatic compounds necessitate the synthesis of new derivatives. nih.gov Research into compounds like this compound is part of an effort to create analogues with improved therapeutic profiles.

The compound is therefore not just a static chemical entity but a tool for deeper investigation into molecular interactions and a building block for potentially new and improved chemical technologies.

Current Research Landscape and Gaps in Understanding this compound Chemistry

The current research landscape for substituted dinitroanilines, including the 4-methoxy variant, is characterized by a blend of synthetic chemistry, biological evaluation, and computational modeling. Researchers are actively synthesizing new derivatives to build libraries for screening against various biological targets. nih.govasm.org This synthetic work is increasingly guided by computational studies.

Current Research Focus:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are heavily employed to study the electronic structure of dinitroaniline analogues. nih.govresearchgate.net These studies calculate global and local reactivity descriptors (such as electrophilicity and nucleophilicity) to predict how substitutions will affect the molecule's behavior in chemical reactions and biological systems. nih.govresearchgate.net For instance, computational docking simulations are used to model how different dinitroanilines bind to the tubulin protein of parasites like Plasmodium falciparum, providing a rationale for observed activity and guiding the design of new compounds. researchgate.netnih.gov

Mechanism of Action: A significant area of investigation is the precise molecular mechanism by which dinitroanilines exert their selective toxicity. Studies focus on identifying the specific amino acid residues in parasite tubulin that interact with the dinitroaniline core and how resistance to these compounds emerges. nih.govresearchgate.net The two nitro groups are often identified as key hydrogen bond acceptors in the binding site. nih.gov

Synthetic Utility: The reactivity of the dinitroaniline scaffold continues to be explored. The amino group can undergo diazotization, allowing for its conversion into other functional groups, further expanding the range of accessible derivatives. rsc.org

Gaps in Understanding: Despite progress, specific gaps in the knowledge surrounding this compound remain:

Detailed Reaction Kinetics: While the general reactivity of dinitroanilines in nucleophilic aromatic substitution and other reactions is known, detailed kinetic and mechanistic studies specifically on this compound are scarce. A quantitative understanding of how the electron-donating methoxy group modulates the reaction rates and pathways compared to other substituents is not fully established.

Comprehensive Structure-Activity Relationships (SAR): The development of a complete SAR profile is ongoing. While computational models provide predictions, the synthesis and biological testing of a comprehensive set of analogues are required to validate these models and fully elucidate the nuanced roles of each substituent in binding affinity and selectivity.

Metabolic Fate: The specific metabolic pathways of this compound in biological systems and its environmental fate are not well-documented in the available research. Understanding its biotransformation is crucial for any potential therapeutic or large-scale application.

Future research will likely focus on filling these gaps through integrated synthetic, computational, and advanced biological testing to fully harness the potential of this and related compounds.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and calculated properties for the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 874520-84-0 aksci.com |

| Molecular Formula | C₇H₇N₃O₅ |

| Molecular Weight | 213.15 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1N)N+[O-])N+[O-] |

| Melting Point | 200–205 °C |

Note: Data sourced from synthesis reports where available. Properties can vary based on experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVAEULYDDSWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for 4 Methoxy 3,5 Dinitroaniline

Classical Synthetic Routes to 4-Methoxy-3,5-dinitroaniline

Classical methods for synthesizing nitroaromatic compounds typically involve electrophilic aromatic substitution reactions, particularly nitration using strong acids. These established procedures have been refined over decades to control selectivity and improve yields.

The direct nitration of aniline (B41778) and its derivatives is a fundamental process in the synthesis of many nitro compounds. However, this reaction is complicated by several factors. The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is highly acidic. Aniline, being basic, readily protonates in this medium to form the anilinium ion (-NH3+). quora.comquora.com This ion is a powerful deactivating group and is meta-directing. quora.com Consequently, direct nitration of aniline yields a substantial amount of the meta-nitro isomer, alongside ortho and para products. quora.com

To circumvent this and achieve specific substitution patterns, the amino group is often protected, most commonly through acetylation with acetic anhydride to form an acetanilide. The acetamido group (-NHCOCH3) is still an ortho-, para-director but is less activating than the amino group, offering better control over the reaction and preventing oxidation of the ring. For a precursor like 4-methoxyaniline, acetylation is a crucial first step to moderate the reactivity of the amino group before introducing nitro substituents. prepchem.comgoogle.com

The general scheme for nitrating a protected aniline derivative involves:

Protection: The amino group of the substituted aniline is converted into an amide (e.g., acetamide).

Nitration: The protected compound is then treated with a nitrating agent.

Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to restore the amino group. google.com

In many synthetic strategies for complex molecules like this compound, the methoxy (B1213986) group may be introduced via nucleophilic aromatic substitution. A common precursor for this method is a molecule with a good leaving group (such as a halogen or a nitro group) at the desired position.

One established method involves the reaction of a polychlorinated and nitrated benzene (B151609) ring with sodium methoxide. Another relevant pathway is the reaction of 1,3,5-trinitrobenzene with sodium methoxide in methanol. orgsyn.org In this reaction, one of the nitro groups is substituted by a methoxy group to yield 3,5-dinitroanisole. orgsyn.org This product could then, in principle, be further functionalized to introduce the amino group at the 4-position, though this subsequent step presents its own regiochemical challenges.

A summary of a typical methoxylation reaction is provided below:

| Reactants | Reagent | Solvent | Product | Yield |

| 1,3,5-Trinitrobenzene | Sodium Methoxide | Methanol | 3,5-Dinitroanisole | 63–77% orgsyn.org |

Achieving the 3,5-dinitro substitution pattern on a 4-methoxyaniline framework is the principal challenge in its synthesis. Both the amino and methoxy groups direct incoming electrophiles to the ortho and para positions. In 4-methoxyaniline, the positions ortho to the amino group are 3 and 5, while the position para is blocked. The positions ortho to the methoxy group are 2 and 6. Therefore, direct nitration would be expected to yield primarily 4-methoxy-2-nitroaniline (B140478) or 4-methoxy-2,6-dinitroaniline.

To achieve the desired 3,5-dinitro isomer, synthetic strategies must overcome these directing effects. Key factors influencing regioselectivity include:

Protecting Groups: As mentioned, converting the -NH2 group to an acetamido group (-NHCOCH3) is a common strategy. This moderates the activating effect and can influence the isomer distribution.

Reaction Conditions: The choice of nitrating agent, solvent, and temperature is critical. For instance, using a mixture of concentrated nitric and sulfuric acids in acetic acid is a common system where conditions must be carefully controlled to favor one isomer over another. The temperature, in particular, must be managed to prevent over-nitration and the formation of byproducts.

Steric Hindrance: The size of the protecting group on the amine can sterically hinder substitution at the ortho positions (2 and 6), potentially favoring substitution at the 3 and 5 positions, although this effect is often secondary to the electronic directing effects.

The table below illustrates how reaction parameters can be optimized to influence the outcome of nitration reactions in related aniline syntheses.

| Parameter | Optimal Value/Condition | Effect on Reaction |

| Temperature | 95°C (for a related synthesis) | Controls reaction rate and minimizes side reactions. |

| Solvent | Polar aprotic (e.g., DMF) | Can enhance reaction rates and influence selectivity. |

| Catalyst | Phase-transfer catalysts | May improve efficiency and yield. |

| Protecting Group | Acetyl, Benzenesulfonyl patsnap.com | Mitigates the strong activating effect of the -NH2 group. |

Modern and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These principles are being applied to the synthesis of nitroaromatic compounds to reduce waste and avoid harsh reagents.

Modern synthetic chemistry is moving away from stoichiometric reagents towards catalytic processes. In the context of producing nitroaromatic compounds, innovations include the use of solid acid catalysts, which can replace corrosive liquid acids like sulfuric acid. These catalysts are often reusable, reducing waste and simplifying product purification.

Another significant development is the use of continuous flow reactors. google.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. google.com For the synthesis of a related isomer, 4-methoxy-2-nitroaniline, a continuous flow process involving acetylation, nitration, and hydrolysis has been developed, which boasts high heat and mass transfer efficiency, improved safety, and high selectivity. google.com Such technology could potentially be adapted for the synthesis of the 3,5-dinitro isomer.

The use of alternative nitrating agents is also an area of active research. For example, copper nitrate has been used in the presence of pyridine to nitrate N-benzenesulfonyl-4-methoxyaniline, providing a milder alternative to the traditional mixed-acid system. patsnap.com

Green chemistry emphasizes the reduction or elimination of hazardous substances, including organic solvents. Research into solvent-free reactions, often conducted using techniques like ball milling (mechanochemistry) or solid-state reactions, is growing.

For aniline derivatization, the use of eco-friendly catalysts and solvents is a key strategy. While not directly applied to the synthesis of this compound yet, studies have shown the successful use of citric acid, a natural and biodegradable catalyst, for synthesizing other aniline derivatives like hydrazones. researchgate.net Similarly, the use of freshly squeezed citrus juice as a reaction medium has been demonstrated for the formation of Schiff bases, highlighting the potential for using benign, renewable feedstocks in organic synthesis. researchgate.net These approaches represent a shift towards more sustainable manufacturing processes that could be adapted for the synthesis of complex nitroaromatics in the future.

Flow Chemistry Applications in this compound Production

The synthesis of highly substituted nitroaromatic compounds such as this compound often involves energetic intermediates and highly exothermic reactions, particularly during nitration steps. Traditional batch processing presents significant safety and control challenges for these reactions. Flow chemistry, or continuous flow processing, has emerged as a powerful technology to mitigate these risks and enhance production efficiency. europa.euansto.gov.au

In a flow chemistry system, reagents are pumped through a network of tubes and mixed at a specific point before entering a temperature-controlled reactor. europa.eu The small internal volume and large surface-area-to-volume ratio of these reactors allow for superior heat and mass transfer compared to batch reactors. europa.eu This precise control over reaction parameters like temperature, pressure, and residence time is crucial for managing the exothermic nature of nitration, thereby preventing thermal runaways and improving the safety profile of the synthesis. europa.eu

While specific literature on the flow synthesis of this compound is not extensively detailed, the application of this technology to structurally similar compounds demonstrates its potential. For instance, a method for synthesizing 4-methoxy-2-nitroaniline has been developed using a continuous flow reactor. google.com This process involves sequential acetylation, nitration, and hydrolysis reactions, each performed in a dedicated flow reactor module. The method is noted for its high reaction speed, improved heat and mass transfer efficiency, and enhanced safety and selectivity, leading to higher yield and purity of the final product. google.com Similarly, the synthesis of 2,4-dinitroanisole (B92663) (DNAN), another energetic molecule, has been successfully scaled up using an automated flow reactor system, achieving high yields (>95%) with very short reaction times of around 30 seconds. researchgate.net

These examples strongly suggest that a continuous flow process for this compound would offer significant advantages:

Enhanced Safety: Precise temperature control minimizes the risk of uncontrolled exothermic reactions.

Improved Yield and Purity: Superior control over stoichiometry and residence time can reduce the formation of unwanted isomers and byproducts.

Scalability: Production can be scaled up by extending the operational run time or by "numbering-up" (running multiple reactors in parallel) without the need to re-optimize reaction conditions. researchgate.net

The transition from batch to continuous flow manufacturing for compounds like this compound represents a key step towards safer, more efficient, and scalable chemical production. ansto.gov.au

Atom Economy and Waste Prevention in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts. primescholars.com In multi-step syntheses, evaluating the atom economy of the entire process is crucial for identifying sources of waste and developing more sustainable methods. scranton.eduntnu.no

Illustrative Atom Economy Analysis of a Synthetic Step (Nitration):

The nitration of an aromatic precursor, for example, N-(4-methoxyphenyl)acetamide, to introduce the two nitro groups is a key step. This is often achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Reaction: C₉H₁₁NO₂ + 2 HNO₃ --(H₂SO₄)--> C₉H₉N₃O₆ + 2 H₂O

In this step, the atoms from the N-(4-methoxyphenyl)acetamide and the two nitric acid molecules are incorporated into the dinitrated product and water. The sulfuric acid acts as a catalyst and is not consumed in the net reaction, but its use and subsequent neutralization contribute significantly to the process waste stream. The generation of two molecules of water for every molecule of product lowers the atom economy.

The table below breaks down the atom economy for this hypothetical nitration step.

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Incorporated into Product | Molar Mass of Utilized Atoms ( g/mol ) | Unutilized Atoms | Molar Mass of Wasted Atoms ( g/mol ) |

| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | C₉H₉N₁O₂ | 163.17 | 2H | 2.02 |

| Nitric Acid (x2) | 2 HNO₃ | 126.02 | 2N, 4O | 88.00 | 2H, 2O | 38.02 |

| Total | 291.21 | 251.17 | 40.04 |

Percent Atom Economy = (Molar Mass of Product / Total Molar Mass of Reactants) x 100 Percent Atom Economy = (251.17 / 291.21) x 100 ≈ 86.2%

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring the process is safe and economically viable. The key transformations in its synthesis, particularly the dinitration of the aromatic ring, are sensitive to a variety of parameters.

Research into the synthesis of related nitroaromatic compounds provides insight into the factors that require careful control. For instance, in the synthesis of other nitroanilines, reaction conditions are optimized to improve process yield and ensure the reaction is mild and suitable for larger-scale production. patsnap.com Key parameters for optimization include:

Temperature: Nitration is highly exothermic. Low temperatures (e.g., 0-10 °C) are typically required to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid (or another dehydrating agent) is crucial. This ratio determines the concentration of the active nitronium ion (NO₂⁺) and influences the regioselectivity and extent of the reaction.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. However, excessively long reaction times can lead to product degradation or the formation of impurities. The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Solvent: While nitrations are often performed in the acid mixture itself, the use of an inert co-solvent like dichloroethane can sometimes improve solubility and moderate the reaction. patsnap.com

Addition Rate: The slow, controlled addition of the nitrating agent or the substrate is essential to manage heat generation and maintain the optimal reaction temperature.

The following table illustrates a hypothetical optimization study for the dinitration step in the synthesis of this compound, highlighting the interplay between different parameters.

| Entry | Temperature (°C) | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Time (h) | Yield (%) | Purity (%) |

| 1 | 25 | 1:2.2:4 | 2 | 75 | 88 |

| 2 | 10 | 1:2.2:4 | 2 | 85 | 92 |

| 3 | 0-5 | 1:2.2:4 | 2 | 92 | 97 |

| 4 | 0-5 | 1:2.5:4 | 2 | 94 | 96 |

| 5 | 0-5 | 1:2.2:4 | 4 | 93 | 98 |

This data suggests that maintaining a low temperature (0-5 °C) is critical for achieving both high yield and high purity. Fine-tuning the molar ratio of reagents and the reaction time can lead to further incremental improvements. Such systematic optimization is essential for developing a robust and efficient synthetic protocol.

Scale-Up Considerations and Industrial Synthesis Potential for this compound

The transition of a synthetic route for this compound from a laboratory scale to industrial production involves addressing several critical challenges. The primary concerns during scale-up are safety, process control, cost-effectiveness, and environmental impact. patsnap.com

Safety and Thermal Management: The dinitration step is highly exothermic and produces energetic intermediates. On a large scale, the dissipation of heat becomes a major challenge. Inadequate heat removal can lead to a rapid temperature increase, potentially causing a thermal runaway, decomposition of the reaction mixture, and an explosion. Industrial-scale reactors must have robust cooling systems and emergency quenching protocols. The use of continuous flow reactors, as discussed previously, is a key strategy to manage these thermal hazards effectively, making it a suitable technology for industrial-scale production. google.compatsnap.com

Process Control and Purity: Maintaining consistent product quality and purity on a large scale requires precise control over all reaction parameters. This includes raw material quality, reagent addition rates, mixing efficiency, and temperature. Automated process control systems are typically implemented to monitor these variables in real-time and make necessary adjustments. The isolation and purification of the final product must also be scalable, potentially involving crystallization and filtration processes designed to handle large volumes of material.

Economic and Environmental Viability: For industrial synthesis to be feasible, the process must be cost-effective. This involves using readily available and inexpensive starting materials, maximizing yield, and minimizing the number of synthetic steps. patsnap.com Waste management is also a significant consideration. Traditional nitration methods generate large quantities of acidic waste, which requires costly neutralization and disposal procedures. Developing greener synthetic routes with higher atom economy and recyclable catalysts is crucial for reducing the environmental footprint and improving the economic benefits of large-scale production. patsnap.com

The synthesis of related energetic materials, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), has been successfully scaled up in batch processes, demonstrating that with careful planning and engineering controls, the production of complex nitro compounds is achievable. osti.gov However, the inherent safety and control advantages of continuous manufacturing make it an increasingly attractive option for the industrial synthesis of this compound.

Iii. Reaction Mechanisms and Reactivity Studies of 4 Methoxy 3,5 Dinitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 4-Methoxy-3,5-dinitroaniline

Aromatic substitution reactions on this molecule are governed by the strong deactivating effect of the two nitro groups, which make the benzene (B151609) ring extremely electron-deficient.

Electrophilic Aromatic Substitution: The presence of two powerful electron-withdrawing nitro groups renders the aromatic ring highly deactivated towards electrophilic attack. Traditional electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not feasible under standard conditions. The high activation energy required for an electrophile to attack the electron-poor ring makes such reactions kinetically unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring, enhanced by the ortho and para nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com For an SNAr reaction to occur, a suitable leaving group is typically required. In this compound, there is no conventional leaving group like a halide. However, the methoxy (B1213986) group could potentially be displaced by a strong nucleophile under forcing conditions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is effectively delocalized by the ortho and para nitro groups, which is a key requirement for the reaction to proceed. libretexts.org

The regioselectivity of a nucleophilic attack is directed by the activating nitro groups. A nucleophile would preferentially attack the carbon atom bearing the methoxy group (C4) or the carbon atoms bearing the nitro groups (C3, C5). The stability of the resulting Meisenheimer complex determines the most likely pathway.

The study of reaction mechanisms for compounds like this compound relies heavily on modern analytical techniques.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are crucial for identifying reactants, products, and sometimes unstable intermediates. researchgate.net For instance, the formation of a Meisenheimer complex in related dinitro-aromatic compounds during nucleophilic attack can be monitored by changes in the NMR spectrum, which reflect the change in hybridization from sp² to sp³ at the carbon being attacked. acs.org

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. researchgate.net These methods can be used to:

Calculate the electron density distribution on the aromatic ring to predict sites most susceptible to nucleophilic or electrophilic attack.

Model the transition states and intermediates, such as the Meisenheimer complex, to determine their stability and the activation energies of reaction steps. acs.org

Simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the structure of synthesized compounds. semanticscholar.org

Table 1: Predicted Reactivity for Aromatic Substitution

| Reaction Type | Reactivity | Key Factors | Predicted Regioselectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Very Low / Inert | Strong deactivation by two -NO₂ groups. | N/A (Reaction is highly unfavorable) |

| Nucleophilic Aromatic Substitution | Moderate to High (with a strong nucleophile) | Activation by two -NO₂ groups; Requires a leaving group (e.g., potential displacement of -OCH₃). | Attack at C4 position, stabilized by -NO₂ groups. |

Reduction Chemistry of Nitro Groups in this compound

The reduction of nitro groups is one of the most significant reactions for dinitroaromatic compounds, providing a pathway to valuable amino derivatives.

The two nitro groups in this compound are chemically equivalent due to the molecule's symmetry. The primary challenge is not regioselectivity between the two groups, but achieving selective mono-reduction to yield 5-amino-2-methoxy-3-nitroaniline, rather than the complete reduction to the corresponding diamine.

Common strategies for selective reduction include:

Zinin Reduction: This classic method involves using sulfide reagents, such as sodium sulfide or ammonium sulfide, in an aqueous or alcoholic medium. oup.com These reagents are known for their ability to selectively reduce one nitro group in polynitroarenes.

Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or ruthenium-on-carbon, hydrazine hydrate can be a highly effective reagent for the partial reduction of dinitroarenes. oup.com

The reduction of a nitro group to an amino group is a multi-step process that proceeds through several intermediates. The typical pathway involves the sequential formation of a nitroso (-NO) compound and then a hydroxylamine (-NHOH) compound before the final amine is produced. Controlling the reaction conditions can sometimes allow for the isolation of these intermediates.

Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups. This process involves molecular hydrogen (H₂) and a metal catalyst.

Common Catalysts: A variety of catalysts are effective, including Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney nickel. oup.comresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity.

Reaction Pathway: The hydrogenation of dinitro compounds to diamines is typically a very exothermic process. Under optimized conditions, such as using a modified skeletal Ni catalyst, the selective hydrogenation of a nitro group in a related compound, 3-nitro-4-methoxy-acetanilide, can achieve 100% conversion and 99.9% selectivity to the corresponding amino product. researchgate.net For this compound, careful control of the stoichiometry of hydrogen or the reaction time would be necessary to favor mono-reduction. Complete hydrogenation under more vigorous conditions will yield 2-methoxy-1,3,5-benzenetriamine.

Table 2: Overview of Nitro Group Reduction Methods

| Method | Reagent(s) | Typical Outcome for Dinitroarenes | Notes |

|---|---|---|---|

| Zinin Reduction | Na₂S, (NH₄)₂S, or H₂S in ammonia | Selective mono-reduction | Classic method for partial reduction. oup.comstackexchange.com |

| Hydrazine-based Reduction | N₂H₄·H₂O with Raney Ni or Ru/C | Good yields for partial reduction. oup.com | Reaction conditions can be tuned for selectivity. |

| Catalytic Hydrogenation | H₂ with Pd/C, Pt/C, or Raney Ni | Complete reduction to diamine is common; mono-reduction requires careful control. | Highly efficient and clean method. researchgate.net |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Typically leads to complete reduction of all nitro groups. | Standard laboratory method for nitro to amine conversion. |

Reactivity of the Amino Group in this compound

The primary amino group (-NH₂) in this compound exhibits typical reactions for an aromatic amine, although its nucleophilicity is significantly diminished by the strong electron-withdrawing effects of the two adjacent nitro groups.

Key reactions include:

Acylation: The amino group can be acylated, for example, by reacting with acetic anhydride. This reaction forms the corresponding acetanilide. In many multi-step syntheses involving nitration of anilines, the amino group is often first protected by acylation to control the reaction's regioselectivity and moderate the reactivity. google.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, though the reduced nucleophilicity of the amino group may require more forcing conditions.

Diazotization: The reaction of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures forms a diazonium salt. Aromatic diazonium salts are highly versatile intermediates in organic synthesis. However, it is important to note that the diazotization of dinitroaniline can be hazardous, with reports of explosions occurring due to the high concentration of reactants, leading to the formation of unstable diazonium salts. nih.gov

The electronic environment of the amino group, influenced by its neighboring substituents, is thus a critical factor in determining its chemical behavior and the conditions required for its transformation.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring and further withdrawn by the nitro groups, rendering it significantly less nucleophilic. Consequently, acylation and alkylation reactions, which rely on this nucleophilicity, are considerably more challenging for this compound compared to simpler anilines.

Similarly, N-alkylation of the amino group is expected to be difficult. Studies on the methylation of 4-methoxy-2-nitroaniline (B140478), a less deactivated substrate, required a strong base like sodium hydride (NaH) to deprotonate the amine, followed by reaction with an alkylating agent such as methyl iodide (MeI). This suggests that direct alkylation of this compound would necessitate similarly strong bases to generate the more nucleophilic anilide anion.

Diazotization and Coupling Reactions

Diazotization is a process that converts a primary aromatic amine into a diazonium salt, which can then be used in various coupling reactions to form azo compounds. The basicity of the amino group is a critical factor in this reaction. Due to the severe electron deficiency at the amino group of this compound, it is a very weak base.

Standard diazotization methods using sodium nitrite and a mineral acid like hydrochloric acid may not be effective. For weakly basic amines, such as various dinitroanilines, stronger diazotizing conditions are required. orientjchem.orgresearchwap.com A common method involves the use of nitrosylsulfuric acid, prepared from sodium nitrite and concentrated sulfuric acid. orientjchem.org This potent reagent is capable of diazotizing even highly deactivated anilines.

Once the diazonium salt of this compound is formed, it can act as an electrophile in azo coupling reactions. It would react with electron-rich aromatic compounds, such as phenols or other anilines, to form highly colored azo dyes. The general mechanism for such reactions involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling partner.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is a critical aspect of its chemical profile, with photochemical and thermal conditions being key drivers of its degradation.

Photochemical Degradation Studies

While specific photochemical studies on this compound have not been detailed in the available literature, extensive research on the broader class of dinitroaniline herbicides provides significant insights into its likely behavior. Dinitroaniline compounds are known to be susceptible to photodegradation. nih.govfrontiersin.orgnih.gov

Studies have shown that exposure to solar radiation can lead to the decomposition of various dinitroaniline herbicides applied to soil surfaces. cambridge.org The rate of photodecomposition varies depending on the specific substituents on the aromatic ring, but sunlight exposure consistently results in greater degradation compared to dark conditions. cambridge.org The degradation process for dinitroanilines can involve several mechanisms, including the reduction of the nitro groups and dealkylation of N-alkyl substituents. For this compound, it can be inferred that exposure to UV light would likely initiate similar degradation pathways, potentially involving transformations of the nitro and amino groups.

Table 1: Photodecomposition of Various Dinitroaniline Herbicides After 7 Days of Sunlight Exposure on Soil Plates

| Compound | Photodecomposition (%) |

|---|---|

| Isopropalin | 8.2 |

| Butralin | 9.0 |

| Pendimethalin | 9.9 |

| Trifluralin | 18.4 |

| Oryzalin | 26.6 |

| Nitralin | 40.6 |

This table presents data for structurally related dinitroaniline compounds to illustrate the general susceptibility of this class to photodegradation. Data sourced from a 1976 study by Parochetti and Dec. cambridge.org

Thermal Decomposition Mechanisms

The thermal stability of nitroaromatic compounds is a significant area of study, particularly for those with multiple nitro groups, which can be energetic materials. No specific thermal decomposition data for this compound was found. However, analysis of a structurally similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), offers a valuable proxy for understanding its potential thermal behavior. nih.gov

Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are employed to determine the thermal properties of such compounds. For DFTNAN, DSC analysis showed a melting point at 82 °C followed by a decomposition exotherm at a much higher temperature (273 °C in a closed system). nih.gov This indicates that the molecule is relatively stable, with a distinct temperature range between melting and decomposition. The decomposition of such highly nitrated aromatic compounds typically involves complex, autocatalytic redox reactions, leading to the formation of gaseous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

It is plausible that this compound would exhibit similar thermal behavior, with a characteristic melting point and a subsequent, higher-temperature exothermic decomposition. The presence of the amino group might influence the exact decomposition temperature and mechanism compared to the difluoro analogue.

Table 2: Thermal Properties of the Structurally Analogous Compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)

| Property | Value |

|---|---|

| Melting Point | 82 °C |

| Decomposition Temperature (closed) | 273 °C |

| Critical Temperature of Thermal Explosion (Tb) | 249.03 °C |

| Self-Accelerating Decomposition Temperature (TSADT) | 226.33 °C |

This table provides data for a compound structurally related to this compound to serve as an illustrative example of thermal properties for highly nitrated anisoles. nih.gov

Iv. Advanced Characterization Methodologies and Spectroscopic Analysis

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the bond structure of 4-Methoxy-3,5-dinitroaniline. The spectra are highly characteristic of the molecular structure, offering a unique fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups. Key vibrations would include the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro (NO₂) groups (around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), C-O stretching of the methoxy (B1213986) group (around 1250 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro groups, for instance, typically gives a strong Raman signal. Aromatic ring vibrations would also be prominent, providing insight into the substitution pattern.

Hypothetical Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 | IR, Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1560 | IR |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | IR, Raman |

| Methoxy (-OCH₃) | C-O Stretch | 1230 - 1270 | IR |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would confirm the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be relatively simple. The two aromatic protons would appear as a singlet due to their chemical equivalence, with a chemical shift influenced by the strong electron-withdrawing nitro groups. The methoxy group protons would also produce a distinct singlet, typically in the range of 3.8-4.0 ppm. The amine protons would appear as a broader singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon atoms bonded to the nitro groups would be significantly downfield (higher ppm) due to deshielding effects. The carbon attached to the methoxy group and the one attached to the amine group would also have characteristic chemical shifts.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the exact mass of this compound. Analysis of the fragmentation patterns under techniques like Electron Ionization (EI-MS) would offer structural clues. A plausible fragmentation pathway could involve the initial loss of a nitro group (NO₂) or cleavage related to the methoxy group, followed by further fragmentation of the aromatic ring.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (between the amine group of one molecule and a nitro or methoxy group of another) and π-π stacking interactions between aromatic rings. This information is crucial for understanding the physical properties of the material.

Advanced Spectroscopic Techniques for Dynamic and Mechanistic Studies (e.g., Ultrafast Spectroscopy)

Advanced techniques like ultrafast transient absorption spectroscopy could be employed to study the excited-state dynamics of this compound. Given the presence of both electron-donating (amine, methoxy) and strong electron-withdrawing (dinitro) groups, the molecule likely possesses interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation. Ultrafast spectroscopy would allow researchers to track the formation and decay of these excited states on femtosecond to nanosecond timescales, providing insight into the fundamental mechanisms of energy dissipation and photochemical reactivity.

V. Theoretical and Computational Studies on 4 Methoxy 3,5 Dinitroaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are essential for understanding the electronic properties of molecules by solving the Schrödinger equation. northwestern.edu These calculations provide detailed information about the distribution of electrons within a molecule and its chemical reactivity. Key aspects of the electronic structure include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For aromatic nitro compounds, the electronic structure is significantly influenced by the presence of electron-withdrawing nitro groups and any electron-donating groups. In a related compound, 2,4-dinitroanisole (B92663) (DNAN), computational studies have determined the HOMO and LUMO energies. These values provide a useful reference for understanding the electronic characteristics of 4-Methoxy-3,5-dinitroaniline.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.01 |

| LUMO | -3.83 |

| HOMO-LUMO Gap (ΔE) | 4.18 |

Data sourced from a computational study on 2,4-dinitroanisole, a structurally related compound, to illustrate the typical electronic parameters for this class of molecules. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical systems with high accuracy. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. nih.gov

For instance, studies on related dinitroanisole compounds show that cocrystallization can lead to slight changes in bond lengths and more significant transformations in torsion angles, indicating that intermolecular interactions can influence molecular conformation. nih.gov DFT calculations confirm that the optimized structures represent true energy minima on the potential energy surface by performing frequency calculations, where the absence of any imaginary frequencies indicates a stable structure. nih.gov

Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net

| Parameter | Bond Type | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amine) | ~1.37 | |

| C-O (ether) | ~1.35 | |

| Bond Angle (°) | C-C-C (aromatic) | 118 - 121 |

| C-N-H | ~112 | |

| C-O-C | ~117 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions. nih.govmdpi.com This method is particularly useful for understanding how molecules like this compound behave in different environments and how they interact with other molecules. nih.gov

Conformational analysis through MD simulations reveals the different shapes (conformations) a molecule can adopt and the energetic favorability of each. mdpi.com For flexible molecules, MD can map the transitions between different conformational states. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions, which govern the properties of materials in condensed phases. mdpi.com These simulations can quantify the strength of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com For example, in studies of energetic materials, the binding energy between different components in a co-crystal, a measure of the interaction strength, can be calculated to assess the stability of the mixture. mdpi.com In studies of dinitroaniline herbicides, MD simulations have been used to investigate their binding and interaction with proteins like tubulin. nih.gov

| Interaction Type | Description | Relevance |

|---|---|---|

| Binding Energy | The energy released when molecules bind together, indicating the strength of the interaction. mdpi.com | Predicts the stability of co-crystals and molecular complexes. |

| Cohesive Energy Density (CED) | The energy required to separate molecules from a condensed phase, measuring the total intermolecular forces. mdpi.com | Relates to physical properties like heat of vaporization and solubility. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom and an electronegative atom (O, N). | Crucial for determining crystal packing and interaction with biological targets. |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Contributes to the overall stability of molecular assemblies. |

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactions of this compound requires modeling the entire reaction pathway, from reactants to products. This involves identifying intermediate structures and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. crystalsolutions.euyoutube.com

Computational methods, particularly DFT, are used to locate and characterize transition states. ucsb.edu A key feature of a transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. crystalsolutions.eu This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. crystalsolutions.eu

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter for determining the reaction rate. crystalsolutions.eu For example, computational studies on the hydrolysis of 2,4-dinitroanisole (DNAN) have shown that catalysts can lower the activation energy, thereby accelerating the reaction. researchgate.net Similarly, the thermal decomposition mechanisms of related compounds like 3,5-difluoro-2,4,6-trinitroanisole have been probed, revealing how substituent changes can alter reaction pathways and trigger bonds. bohrium.com

| Concept | Description | Computational Approach |

|---|---|---|

| Reactants & Products | The starting and ending points of a chemical reaction. | Geometry optimization to find energy minima. |

| Transition State (TS) | The highest energy structure along the reaction path, defining the energy barrier. crystalsolutions.eu | TS optimization algorithms (e.g., QST2, QST3, Berny). ucsb.edu |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. crystalsolutions.eu | Calculated from the energies of the optimized reactant and TS structures. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products through the transition state. | Intrinsic Reaction Coordinate (IRC) calculations. |

Quantitative Structure-Property Relationships (QSPR) in Related Aromatic Nitro Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. mdpi.com In the context of aromatic nitro compounds, QSPR models are developed to predict important properties such as thermal stability, impact sensitivity, toxicity, and reactivity without the need for extensive experimental testing. nih.govresearchgate.net

The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that characterize the structure of each molecule in a dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. nih.gov Multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that links these descriptors to an experimentally measured property. mdpi.com

For nitroaromatic compounds, quantum-chemical descriptors derived from DFT calculations, such as the energy of the LUMO (ELUMO), ionization potential, and electron affinity, have proven to be particularly useful. researchgate.net For example, ELUMO often correlates with the reactivity and toxicity of nitroaromatics. researchgate.net Other descriptors related to molecular size, shape, and charge distribution are also frequently employed. oup.com These models are validated to ensure their predictive power and can be used to screen new compounds with desired properties. researchgate.net

| Descriptor Type | Example Descriptors | Properties Predicted |

|---|---|---|

| Quantum-Chemical | EHOMO, ELUMO, HOMO-LUMO gap, Dipole Moment, Mulliken charges. researchgate.netoup.com | Toxicity, Reactivity, Thermal Stability, Carcinogenicity. nih.govresearchgate.netoup.com |

| Constitutional | Molecular Weight, Number of nitro groups, Atom counts. | Various physical properties. |

| Topological | Molecular Connectivity Indices, Wiener Index. | Boiling point, Density, Thermal Stability. nih.gov |

| Geometrical | Molecular Volume, Surface Area. | Solubility, Partition Coefficients. |

Vi. Advanced Applications and Functional Materials Derived from 4 Methoxy 3,5 Dinitroaniline

Precursor in Organic Synthesis for Complex Molecules

4-Methoxy-3,5-dinitroaniline serves as a crucial building block in the multi-step synthesis of various complex organic molecules. Its unique structure, featuring a methoxy (B1213986) group and two nitro groups on an aniline (B41778) core, makes it a versatile precursor for creating compounds with specific biological activities.

A notable application is in the synthesis of (E)-N-Aryl-2-arylethenesulfonamide analogues, which have been investigated as potent microtubule-targeted anticancer agents. nih.gov In this context, this compound is a key starting material for creating the arylsulfamyl ring portion of these molecules. nih.gov The synthesis involves reacting this compound with ethyl 2-(chlorosulfonyl)acetate to yield ethyl 2-(N-(4-methoxy-3,5-dinitrophenyl)sulfamoyl)acetate. nih.gov Subsequent reactions, including Knoevenagel condensation with various aromatic aldehydes, followed by reduction of the nitro groups, lead to the final bioactive compounds. nih.gov

Research has demonstrated that the specific substitution pattern on the arylsulfamyl ring, derived from this compound, is critical for the cytotoxic activity of the final molecule. nih.gov For instance, the conversion of the nitro groups to amino groups was found to produce the most active compound in one series. nih.gov This highlights the importance of this compound as a precursor that allows for systematic modifications to explore structure-activity relationships in drug discovery. nih.gov

Table 1: Synthesis of (E)-N-Aryl-2-arylethenesulfonamide Analogues

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| This compound | Ethyl 2-(chlorosulfonyl)acetate | Ethyl 2-(N-(4-methoxy-3,5-dinitrophenyl)sulfamoyl)acetate | Intermediate in anticancer agent synthesis |

Role in Dye Chemistry and Pigment Development

While direct, extensive research on the application of this compound in commercial dye and pigment development is not widely documented in readily available literature, its chemical structure suggests potential utility in this field. The presence of nitro groups (chromophores) and an amino group (auxochrome) attached to an aromatic ring are characteristic features of many dye molecules. These functional groups are known to influence the color and dyeing properties of organic compounds.

The synthesis of derivatives from this compound could lead to the development of new colorants. For example, diazotization of the amino group followed by coupling with various aromatic compounds is a standard method for producing a wide range of azo dyes. The specific shade and fastness properties of such dyes would be influenced by the methoxy and nitro substituents on the aniline ring.

Applications in Non-Linear Optics (NLO) and Optoelectronic Materials

The molecular structure of this compound, characterized by electron-donating (methoxy and amino) and strong electron-withdrawing (dinitro) groups on a conjugated aromatic system, makes it a candidate for investigation in the field of non-linear optics (NLO). This "push-pull" electronic structure is a key design principle for molecules with high second-order NLO properties. Such materials are of interest for applications in optoelectronics, including frequency doubling of lasers and optical switching.

While specific studies detailing the NLO properties of this compound itself are not prominently available, its derivatives have been explored. The strategic placement of donor and acceptor groups is crucial for maximizing the hyperpolarizability of a molecule, a key parameter for NLO activity.

Utilization in Sensor Technologies and Chemosensors

The functional groups present in this compound offer potential for its use in the development of chemical sensors. The amino group can act as a recognition site for various analytes through hydrogen bonding or other intermolecular interactions. The nitro groups can influence the electronic properties of the molecule, potentially leading to a detectable signal (e.g., a change in color or fluorescence) upon binding with a target species.

For instance, derivatives of this compound could be designed to selectively bind to specific ions or molecules. The binding event could perturb the electronic structure of the molecule, resulting in a measurable optical or electrochemical response. This principle is the basis for many chemosensors used in environmental monitoring, medical diagnostics, and industrial process control.

Integration into Polymeric Materials and Advanced Composites

The reactive amino group of this compound allows for its incorporation into polymeric structures. It can be used as a monomer or a co-monomer in the synthesis of various polymers, such as polyamides, polyimides, or epoxy resins. The inclusion of the dinitroaniline moiety can impart specific properties to the resulting polymer, such as enhanced thermal stability, altered electronic properties, or increased affinity for certain substrates.

For example, incorporating this compound into a polymer backbone could lead to materials with high refractive indices or specific NLO properties. Furthermore, the presence of nitro groups might enhance the material's performance in certain high-energy applications.

Role in High-Energy Materials Research

The high nitrogen content and the presence of nitro groups in this compound make it a compound of interest in the field of high-energy materials. Nitroaromatic compounds are a well-known class of energetic materials. The energy content and sensitivity of such compounds are highly dependent on the number and position of the nitro groups, as well as the presence of other substituents.

While not a primary explosive itself, this compound can serve as a precursor or a component in the formulation of more complex energetic materials. Its derivatives could be synthesized to fine-tune properties such as thermal stability, impact sensitivity, and explosive performance. Research in this area focuses on creating new energetic materials with improved safety and performance characteristics compared to traditional explosives.

Catalytic Applications and Ligand Development

The amino group in this compound can be modified to create ligands for metal catalysts. By coordinating to a metal center, such ligands can influence the catalyst's activity, selectivity, and stability. The electronic properties of the ligand, which are modulated by the methoxy and nitro substituents, can play a crucial role in tuning the catalytic performance.

For example, ligands derived from this aniline could be used in various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The development of new ligands is a key area of research in catalysis, as it allows for the design of more efficient and selective chemical transformations.

Vii. Environmental Aspects and Sustainable Chemistry of 4 Methoxy 3,5 Dinitroaniline

Environmental Fate and Transport Mechanisms of Nitroaromatic Compounds

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. cdc.govepa.gov For nitroaromatic compounds, these processes are governed by a combination of the compound's physicochemical properties and site-specific environmental conditions. cdc.govitrcweb.org

Nitroaromatic compounds are introduced into the environment primarily from anthropogenic activities, including their use in the synthesis of dyes, pesticides, and explosives. asm.orgnih.govannualreviews.org The electron-withdrawing nature of the nitro groups, combined with the stability of the benzene (B151609) ring, makes many of these compounds resistant to oxidative degradation and thus persistent in the environment. asm.orgnih.gov

Key transport and transformation processes for nitroaromatic compounds in the environment include:

Dissolution and Transport in Water : A compound's aqueous solubility is a critical factor in its potential to migrate with groundwater. cdc.gov Compounds with higher solubility will be more mobile in aquatic systems. For instance, 2,4-dinitroanisole (B92663) (DNAN), a compound structurally related to 4-Methoxy-3,5-dinitroaniline, is more soluble than 2,4,6-trinitrotoluene (B92697) (TNT), which affects its transport in soil and water. dtic.milnih.gov

Sorption to Soil and Sediment : The tendency of a chemical to bind to organic matter in soil and sediment is indicated by its organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov A high Koc value suggests that the compound will be less mobile. Transformation products can have significantly different sorption properties. For example, the amino derivatives formed from the reduction of DNAN exhibit enhanced irreversible sorption to soil compared to the parent compound. nih.gov

Volatilization : The tendency of a chemical to move from water or soil into the air is influenced by its Henry's Law constant and vapor pressure. cdc.govitrcweb.org For many nitroaromatic compounds, volatilization is not a primary transport pathway, especially once dissolved in water. dtic.mil

Photolysis : Some nitroaromatic compounds can be degraded by sunlight (photolysis), particularly in surface waters. dtic.mil DNAN, for example, undergoes photolysis to form intermediates like 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.gov

Biodegradation : Microbial activity is a significant process for the transformation of nitroaromatic compounds in the environment, as detailed in section 7.3. itrcweb.org

The table below compares key physicochemical properties of DNAN and related compounds, which influence their environmental fate.

| Compound | Aqueous Solubility (Sw) | Octanol-Water Partition Coefficient (logKow) | Environmental Significance |

|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Low | High | Lower solubility limits transport in water; higher logKow suggests greater sorption to organic matter. |

| 2,4-Dinitroanisole (DNAN) | Higher than TNT | Lower than TNT | Greater mobility in water than TNT; lower hydrophobicity. nih.gov |

| 2-Amino-4-nitroanisole (2-ANAN) | Higher than DNAN | Lower than DNAN | Increased solubility and reduced hydrophobicity compared to the parent dinitro compound. nih.gov |

| 4-Amino-2-nitroanisole (4-ANAN) | Higher than 2-ANAN | Lower than 2-ANAN | Further increased solubility and reduced hydrophobicity. nih.gov |

| 2,4-Diaminoanisole (DAAN) | Highest in series | Lowest in series | Significantly more soluble and less hydrophobic, but shows strong sorption to soil. nih.gov |

Advanced Oxidation Processes for Degradation and Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These methods are characterized by the generation of highly reactive radical species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of recalcitrant compounds, including nitroaromatics. researchgate.netnih.govamazonaws.com

Common AOPs applicable to the degradation of nitroaromatic compounds include:

UV/H₂O₂ : This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It has been shown to be effective for the degradation of various nitrophenols. nih.gov

Fenton and Photo-Fenton : The Fenton process uses a mixture of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. mdpi.com Its efficacy can be enhanced with UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. The UV/Fenton process has been found to be highly effective in the mineralization of compounds like 4-chloro-2-nitrophenol (B165678). nih.gov

Photocatalysis (e.g., UV/TiO₂) : In this heterogeneous AOP, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade pollutants. researchgate.netmdpi.com

Ozonation (O₃) : Ozone can be used alone or in combination with UV light and/or H₂O₂ to oxidize organic contaminants.

Research comparing various AOPs for the degradation of 4-chloro-2-nitrophenol (4C-2-NP), a related nitroaromatic compound, demonstrated varying levels of effectiveness.

| Advanced Oxidation Process (AOP) | Relative Degradation Efficiency for 4C-2-NP nih.gov | Primary Oxidizing Species |

|---|---|---|

| UV/Fenton | Highest | •OH |

| UV/TiO₂ | High | •OH, O₂•⁻ |

| UV/H₂O₂ | Moderate to High | •OH |

| Fenton | Moderate | •OH |

| H₂O₂ alone | Low to Moderate | H₂O₂ |

| UV alone | Lowest | Direct Photolysis |

The choice of a specific AOP depends on factors such as the concentration and type of contaminant, the water matrix, and economic considerations. While highly effective, AOPs can sometimes generate intermediate by-products that may also require treatment. slideshare.net

Bioremediation Potential of Related Nitroaromatic Compounds

Bioremediation utilizes biological agents, primarily microorganisms like bacteria and fungi, to break down or transform environmental pollutants. slideshare.net Many nitroaromatic compounds, once considered highly recalcitrant, have been shown to be susceptible to microbial degradation under specific conditions. asm.orgnih.govnih.gov Microorganisms have evolved diverse metabolic pathways to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. asm.org

Degradation can occur under two primary conditions:

Anaerobic Biodegradation : In the absence of oxygen, the primary mechanism is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govannualreviews.org This process is catalyzed by nitroreductase enzymes. slideshare.net For example, bacteria such as Desulfovibrio spp. and Clostridium spp. can reduce 2,4,6-trinitrotoluene (TNT) to its corresponding amino derivatives. nih.govannualreviews.org While this reduces the toxicity of the parent compound, the resulting aromatic amines can sometimes be persistent.

Aerobic Biodegradation : In the presence of oxygen, bacteria can employ several strategies to degrade nitroaromatic compounds, often leading to complete mineralization (breakdown to CO₂, water, and inorganic ions). slideshare.net These strategies include:

Oxidative Denitration : Monooxygenase or dioxygenase enzymes can add oxygen atoms to the aromatic ring, leading to the removal of the nitro group as nitrite. nih.govannualreviews.org

Reductive Ring Attack : Some bacteria can add a hydride ion to the aromatic ring, forming a Meisenheimer complex, which then eliminates the nitro group. nih.govannualreviews.org

Initial Reduction : The nitro group is first reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound that can be further degraded. nih.gov

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading a variety of nitroaromatic compounds, including TNT and 2,4-dinitrotoluene, through the action of their non-specific extracellular enzymes. nih.govannualreviews.org

| Microorganism Type | Example Genus/Species | Metabolic Condition | Degradation Mechanism for Nitroaromatics | Reference Compound(s) |

|---|---|---|---|---|

| Bacteria | Desulfovibrio spp. | Anaerobic | Reduction of nitro groups to amino groups. nih.govannualreviews.org | 2,4,6-Trinitrotoluene (TNT) |

| Bacteria | Clostridium spp. | Anaerobic | Reduction of nitro groups and potential degradation to aliphatic acids. nih.govannualreviews.org | TNT |

| Bacteria | Pseudomonas spp. | Aerobic | Oxidative denitration via dioxygenase or monooxygenase enzymes. nih.govannualreviews.org | Nitrophenols, Nitrobenzoates |

| Fungi | Phanerochaete chrysosporium | Aerobic | Extracellular enzyme-mediated mineralization. nih.govannualreviews.org | TNT, 2,4-Dinitrotoluene |

Life Cycle Assessment Considerations for this compound Production and Use

Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. mdpi.comcmu.eduresearchgate.net While a specific LCA for this compound is not publicly available, a framework for such an assessment can be constructed by examining the production of similar chemical compounds, such as other nitroaromatics and anilines. d-nb.inforesearchgate.netdtu.dk

A "cradle-to-gate" LCA for this compound would consider the following key stages and associated environmental hotspots:

Raw Material Acquisition : This stage involves the extraction and processing of fundamental feedstocks. The production of a substituted dinitroaniline likely begins with a benzene or phenol (B47542) derivative. The synthesis of these precursors, often from fossil fuels, carries a significant environmental burden, including greenhouse gas emissions and resource depletion. d-nb.info The production of nitric acid and sulfuric acid, essential for the nitration process, is also energy-intensive.

Chemical Synthesis (Manufacturing) : This is often the most impact-intensive stage.

Aniline (B41778) Derivative Synthesis : The initial synthesis of the precursor, 4-methoxyaniline, would have its own set of inputs (e.g., anisole, ammonia) and outputs (product, by-products, waste).

Nitration : The core process of adding two nitro groups to the aromatic ring involves the use of mixed nitric and sulfuric acids. d-nb.info This step is a major contributor to environmental impacts due to the energy required, potential for hazardous emissions (NOx), and the generation of spent acid waste streams that require treatment and neutralization.

Purification and Formulation : Separation and purification of the final product (e.g., via crystallization, filtration, and drying) require additional energy and may involve the use of solvents, which need to be managed and recycled or treated.

Waste Management : The treatment of wastewater and solid waste generated during production is a critical component. Wastewater may contain residual reactants, by-products, and the final product, requiring advanced treatment before discharge. Spent acids and other solid wastes must be properly managed.

The table below outlines the key considerations for a hypothetical LCA of this compound production.

| Life Cycle Stage | Key Inputs | Key Outputs/Emissions | Potential Environmental Impact Categories |

|---|---|---|---|

| Raw Material Acquisition | Fossil fuels (for benzene/phenol), Ammonia, Methanol, Nitric Acid, Sulfuric Acid | CO₂, SOx, NOx | Fossil Depletion, Global Warming Potential (GWP), Acidification |

| Chemical Synthesis | 4-methoxyaniline precursor, Mixed Acids, Energy (steam, electricity), Process Water | Product, Spent Acid, NOx emissions, Wastewater with organic load | GWP, Acidification, Eutrophication, Human Toxicity |

| Purification & Formulation | Energy, Solvents | Purified Product, Solvent emissions, Solid/liquid waste | GWP, Photochemical Ozone Creation, Ecotoxicity |

| Use & End-of-Life | - | Release to environment (soil, water) | Ecotoxicity, Persistence |

Viii. Future Directions and Emerging Research Avenues for 4 Methoxy 3,5 Dinitroaniline

Development of Novel Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often relies on classical batch nitration and amination reactions, which can present challenges in terms of safety, efficiency, and environmental impact. Future research will likely focus on developing more sophisticated and sustainable synthetic methods for 4-Methoxy-3,5-dinitroaniline.

A significant area of development is the adoption of continuous flow chemistry . This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial for exothermic nitration reactions. The use of microreactors can enhance heat and mass transfer, leading to higher yields, improved purity, and a significantly better safety profile by minimizing the accumulation of hazardous intermediates google.com. Research into synthesizing related compounds like 4-methoxy-2-nitroaniline (B140478) has already demonstrated the advantages of continuous flow reactors, including reduced isomer formation and simplified operation google.com. Adapting these principles to the multi-step synthesis of this compound represents a logical and promising progression.